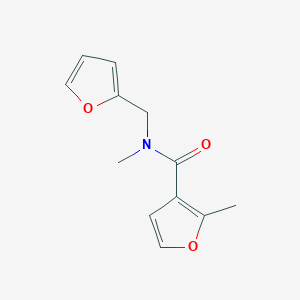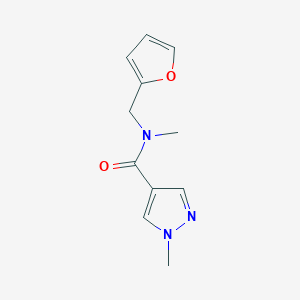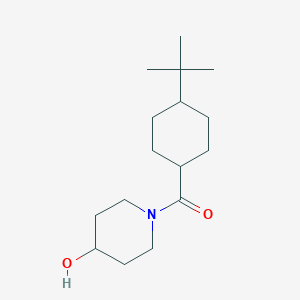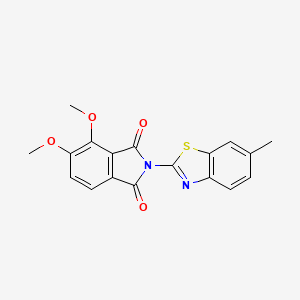![molecular formula C14H20N2O2 B7501342 [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DPHM is a piperidine derivative that belongs to the class of psychoactive substances. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a selective serotonin and norepinephrine reuptake inhibitor, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an enhancement of neurotransmission and an overall improvement in mood and cognitive function.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to possess various biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant effects. It has also been shown to improve cognitive function and memory retention. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone. One area of research is the development of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as a potential treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone and its potential side effects.
Métodos De Síntesis
The synthesis of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 3-(dimethylamino)phenylacetonitrile with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as the final product. The purity and yield of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone can be improved by using appropriate purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-5-3-4-11(10-12)14(18)16-8-6-13(17)7-9-16/h3-5,10,13,17H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNDDXKKMLPBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)
![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)



![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
